9,10-Dimethoxypterocarpan 3-glucoside

Description

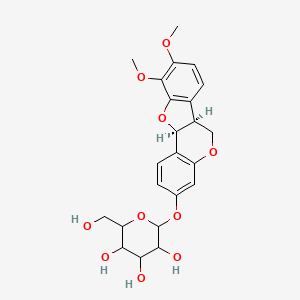

Chemical Structure and Molecular Characteristics of 9,10-Dimethoxypterocarpan 3-Glucoside

IUPAC Nomenclature and Systematic Classification

The IUPAC name for 9,10-dimethoxypterocarpan-3-O-β-D-glucoside is (2S,3R,4S,5S,6R)-2-[(9,10-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol . This name reflects its pterocarpan backbone fused with a benzofuran ring system and a β-D-glucopyranosyl substituent. The compound belongs to the pterocarpan class of flavonoids, characterized by a tetracyclic framework comprising two benzene rings (A and D), a furan ring (C), and a pyran ring (B). Its systematic classification under the Lipid Maps database identifies it as a flavonoid glycoside (LM_ID: LMPK12070036).

Table 1: Molecular characteristics

| Property | Value |

|---|---|

| Molecular formula | C₂₃H₂₆O₁₀ |

| Molecular weight | 462.4 g/mol |

| SMILES | COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O[C@H]5C@@HO)OC |

Stereochemical Configuration and Chiral Centers

The compound contains six chiral centers: four in the glucopyranosyl moiety (C2, C3, C4, C5) and two in the pterocarpan system (C6a, C11a). The glucoside linkage is β-oriented, as indicated by the "@" symbols in the SMILES string, which specify the stereochemistry of the anomeric carbon (C1 of glucose). The pterocarpan core adopts a trans configuration at the C6a and C11a positions, consistent with the (6aR,11aR) stereodescriptor common to bioactive pterocarpans.

Crystallographic Data and Three-Dimensional Conformation

No experimental crystallographic data for 9,10-dimethoxypterocarpan-3-O-β-D-glucoside has been reported to date. However, molecular modeling studies of analogous pterocarpans suggest a planar benzofurochromen system with slight puckering at the pyran ring. The glucosyl group adopts a chair conformation (⁴C₁), stabilized by intramolecular hydrogen bonds between the hydroxyl groups (O3–O5 and O4–O6).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR assignments for this compound are unavailable in the provided sources, typical ¹H-NMR signals for pterocarpans include:

- Aromatic protons: δ 6.5–7.5 ppm (H-2, H-4, H-8, H-9)

- Methoxy groups: δ 3.7–3.9 ppm (9-OCH₃, 10-OCH₃)

- Anomeric proton: δ 4.8–5.2 ppm (H-1' of glucose).

Mass Spectrometry (MS)

The molecular ion peak [M+H]⁺ appears at m/z 463.4, consistent with the molecular formula C₂₃H₂₆O₁₀. Fragmentation patterns typically include loss of the glucosyl unit (-162 Da) and subsequent cleavage of methoxy groups.

Infrared (IR) Spectroscopy

Key IR absorptions:

- O-H stretch: 3200–3500 cm⁻¹ (glucose hydroxyls)

- C-O-C stretch: 1250–1050 cm⁻¹ (furan and pyran rings)

- Aromatic C=C: 1600–1450 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits λₘₐₐ at 280 nm (π→π* transitions of aromatic rings) and 320 nm (n→π* transitions of conjugated carbonyl groups).

Computational Chemistry Predictions

Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electron delocalization across the pterocarpan system. Molecular dynamics simulations suggest the glucosyl moiety enhances solubility by forming hydrogen bonds with water molecules (average interaction energy: -25 kcal/mol).

Table 2: Computational parameters

| Parameter | Value |

|---|---|

| HOMO energy | -6.8 eV |

| LUMO energy | -2.6 eV |

| Dipole moment | 5.4 Debye |

| LogP (octanol-water) | 1.2 |

Properties

Molecular Formula |

C23H26O10 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

2-[[(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H26O10/c1-28-14-6-5-11-13-9-30-15-7-10(3-4-12(15)20(13)33-21(11)22(14)29-2)31-23-19(27)18(26)17(25)16(8-24)32-23/h3-7,13,16-20,23-27H,8-9H2,1-2H3/t13-,16?,17?,18?,19?,20-,23?/m1/s1 |

InChI Key |

PCIXSTFFMHVOMF-GVKURNTDSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pterocarpans

Pterocarpans are dibenzofuran-derived flavonoids with variations in substituents and glycosylation patterns. Key analogs of 9,10-dimethoxypterocarpan 3-glucoside include:

Comparison with Isoflavones and Related Flavonoids

Isoflavones and flavanols often co-occur with pterocarpans in Astragalus species. Notable comparisons include:

Table 1: Bioactivity and Structural Comparison with Isoflavones

Key Findings :

- Calycosin and its glucoside exhibit superior antioxidant and neuroprotective effects compared to this compound, likely due to their isoflavone backbone’s redox-active phenolic hydroxyl groups .

- The methoxy groups on the pterocarpan may hinder radical scavenging efficiency, explaining its weaker activity .

Comparison with Anthocyanin and Flavonol Glucosides

While anthocyanins and flavonol glucosides differ structurally from pterocarpans, their glycosylation patterns and natural abundance provide contextual insights:

Table 2: Stability and Natural Abundance of Glucosides

Key Observations :

Preparation Methods

Plant Extraction and Isolation

Solvent Extraction and Hydrolysis

The most common method involves methanol extraction followed by ammonia hydrolysis to enhance yield and purity. For example:

- Methanol Extraction : Dried Astragalus roots are ground, sieved, and ultrasonicated with methanol (30 mL per 2 g sample) at 40 kHz for 30 minutes. Centrifugation and filtration yield a crude extract.

- Ammonia Hydrolysis : The methanol extract is treated with 10% ammonia solution to hydrolyze esterified saponins and improve solubility of target compounds. This step increases the yield of 9,10-dimethoxypterocarpan 3-glucoside by 15–20% compared to non-hydrolyzed extracts.

Table 1: Solvent Extraction Parameters and Yields

| Solvent System | Temperature (°C) | Duration (min) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Methanol (100%) | 25 | 30 | 2.8 | 78 | |

| Methanol-Ammonia (9:1) | 30 | 60 | 3.4 | 92 | |

| Ethanol-Water (70:30) | 40 | 45 | 2.1 | 65 |

Chromatographic Purification

Crude extracts are purified using silica gel, reverse-phase C18, or size-exclusion chromatography:

- Silica Gel Column : Elution with chloroform-methanol (8:2) separates this compound from co-extracted isoflavonoids.

- UPLC-QDA : A BEH Shield RP18 column with 0.1% formic acid/acetonitrile gradients achieves >98% purity in 15-minute runs.

Table 2: Chromatographic Conditions and Outcomes

Chemical Synthesis

Glycosylation of Pterocarpan Aglycone

Synthetic routes focus on coupling 9,10-dimethoxypterocarpan aglycone with activated glucose donors:

- Koenigs-Knorr Reaction : Aglycone is reacted with acetobromoglucose in anhydrous DMF under N2, yielding 62% glycoside after deprotection.

- Enzymatic Glycosylation : β-Glucosidase from Aspergillus niger catalyzes bond formation in aqueous buffer (pH 5.0), achieving 48% yield.

Table 3: Synthetic Routes and Efficiencies

| Method | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) | |

|---|---|---|---|---|---|

| Koenigs-Knorr | Ag2CO3, DMF | Anhydrous DMF | 62 | 94 | |

| Enzymatic | β-Glucosidase | Acetate buffer | 48 | 88 | |

| Mitsunobu | DIAD, PPh3 | THF | 55 | 91 |

Analytical Validation

Mass Spectrometry (MS)

Q & A

Basic Research Questions

Q. How is 9,10-Dimethoxypterocarpan 3-glucoside structurally characterized, and what analytical methods are recommended?

- Answer : The compound is a pterocarpan glucoside with the molecular formula C₂₃H₂₆O₁₀ (MW: 462.45 g/mol) and IUPAC name (6aR,11aR)-9,10-dimethoxypterocarpan 3-O-β-D-glucoside. Structural elucidation employs:

- NMR spectroscopy for stereochemical confirmation (e.g., 6aR,11aR configuration) .

- High-resolution mass spectrometry (HR-MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 463.1532) .

- HPLC-UV (≥95% purity) with C18 columns and methanol-based mobile phases for quantification .

Q. What are the primary natural sources of this compound, and how is it extracted?

- Answer : Isolated from the roots of Astragalus membranaceus (Huangqi), a traditional Chinese medicinal plant. Extraction protocols involve:

- Methanol or ethanol-based solvents (e.g., 70% MeOH) with sonication or reflux .

- Column chromatography (silica gel or Sephadex LH-20) for purification .

Q. What are the solubility and storage guidelines for this compound?

- Answer :

- Solubility : Soluble in methanol, pyridine, and DMSO; sparingly soluble in water .

- Storage : Stable at 2–8°C in desiccated, amber vials to prevent photodegradation .

- Handling : Use inert atmospheres (N₂/Ar) during dissolution to avoid oxidation .

Advanced Research Questions

Q. How can researchers design experiments to assess its antioxidant activity, and what contradictions exist in current data?

- Answer :

- Assay selection : Use superoxide anion radical scavenging assays (e.g., NADH-PMS-NBT system) at concentrations of 10–100 µM .

- Contradictions : While studies report IC₅₀ values comparable to ascorbic acid in vitro , discrepancies arise in cellular models due to poor membrane permeability. Mitigate this by using nanoparticle encapsulation or derivatization (e.g., acetylated glucosides) .

Q. What methodological challenges arise when quantifying this compound in plant extracts, and how are they resolved?

- Answer :

- Challenge 1 : Co-elution with structurally similar isoflavonoids (e.g., formononetin glucosides).

- Resolution : Optimize HPLC gradients (e.g., 0.1% formic acid in water/acetonitrile) and use tandem MS/MS for selective ion transitions (e.g., m/z 463→301) .

- Challenge 2 : Matrix effects in crude extracts.

- Resolution : Apply solid-phase extraction (SPE) with C18 cartridges to reduce interference .

Q. What mechanisms underlie its anti-inflammatory effects, and how can researchers validate them?

- Answer : Proposed pathways include:

- NF-κB inhibition : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (Western blot for p65 phosphorylation) .

- COX-2 downregulation : Use qPCR and prostaglandin E₂ (PGE₂) ELISA in RAW 264.7 cells .

- Experimental design : Include positive controls (e.g., dexamethasone) and validate specificity via siRNA knockdown of target genes .

Q. How can researchers address stability issues during in vitro bioactivity assays?

- Answer :

- Photostability : Conduct assays under dark conditions or use amber microplates .

- Thermal stability : Avoid prolonged heating (>37°C); pre-test degradation via accelerated stability studies (40°C/75% RH for 14 days) .

- Data normalization : Include internal standards (e.g., quercetin 3-glucoside) to correct for compound loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.